2,5-Dimethyl cyclopentanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5-3-4-6(2)7(5)8/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYIFCKJOLEHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606790 | |
| Record name | 2,5-Dimethylcyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80874-82-4 | |
| Record name | 2,5-Dimethylcyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2,5 Dimethyl Cyclopentanamine
Retrosynthetic Analysis for the 2,5-Dimethylcyclopentanamine Core Structure
A retrosynthetic analysis of 2,5-dimethylcyclopentanamine (I) suggests that the primary amine functionality can be installed via the reduction of an appropriate nitrogen-containing functional group. A key disconnection points to 2,5-dimethylcyclopentanone (II) as a logical precursor. This ketone offers a versatile handle for the introduction of the amine through methods such as reductive amination.
Further disconnection of 2,5-dimethylcyclopentanone (II) could lead to acyclic precursors. One potential route involves an intramolecular cyclization of a 2,5-dimethyl-substituted adipic acid derivative, such as dimethyl 2,5-dimethyladipate. This approach relies on well-established cyclization reactions to form the five-membered ring. An alternative retrosynthetic pathway could involve the dialkylation of a cyclopentanone (B42830) enolate with methylating agents. However, controlling the regioselectivity to achieve the desired 2,5-disubstitution pattern can be challenging.
Development of Stereoselective Synthetic Routes to Enantiomerically Pure 2,5-Dimethylcyclopentanamine
The presence of three stereocenters in 2,5-dimethylcyclopentanamine means that multiple stereoisomers are possible. The development of stereoselective synthetic routes is therefore crucial for accessing enantiomerically pure forms of the molecule.
A key strategy for achieving stereoselectivity is through the asymmetric reduction of an imine or a related C=N bond formed from 2,5-dimethylcyclopentanone. The use of chiral reducing agents or catalysts can facilitate the enantioselective addition of hydrogen to the prochiral imine, thereby establishing the desired stereochemistry at the carbon bearing the amino group. The relative stereochemistry of the two methyl groups would ideally be set during the synthesis of the 2,5-dimethylcyclopentanone precursor.
For instance, the synthesis of 2,5-dimethylcyclopentanone can be achieved through the vapor-phase cyclization of dialkyl α,ω-dimethyladipates at elevated temperatures in the presence of a metal oxide catalyst. google.com While this method is effective for forming the cyclopentanone ring, it may result in a mixture of cis and trans isomers of the dimethyl-substituted ketone. Separation of these isomers or the development of a stereoselective cyclization would be necessary to proceed with a stereocontrolled synthesis of the desired amine.
The conversion of the ketone to the amine can be accomplished via reductive amination. This typically involves the reaction of the ketone with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine, which is then reduced in situ. The choice of reducing agent can influence the stereochemical outcome.
| Precursor | Reaction | Key Reagents | Product | Stereochemical Control |
| Dimethyl 2,5-dimethyladipate | Intramolecular Cyclization | Metal Oxide Catalyst (e.g., MnO2 on alumina) | 2,5-dimethylcyclopentanone | May yield a mixture of cis/trans isomers |
| 2,5-dimethylcyclopentanone | Reductive Amination | NH3, H2, Catalyst (e.g., Ni, Pd) | 2,5-Dimethylcyclopentanamine | Can yield a mixture of diastereomers |
| 2,5-dimethylcyclopentanone | Asymmetric Reductive Amination | Chiral amine, reducing agent or chiral catalyst | Enantiomerically enriched 2,5-Dimethylcyclopentanamine | Potential for high enantioselectivity |
Exploration of Sustainable and Green Chemistry Approaches in 2,5-Dimethylcyclopentanamine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 2,5-dimethylcyclopentanamine synthesis, several strategies can be employed to enhance sustainability.
One key area of focus is the use of catalytic methods. Catalytic reductive amination, for example, is preferable to the use of stoichiometric reducing agents as it minimizes waste. The development of recyclable heterogeneous catalysts for both the cyclization and amination steps would further improve the green credentials of the synthesis.
Solvent selection is another critical aspect of green chemistry. The ideal synthesis would be performed in a benign solvent or, even better, under solvent-free conditions. While the cyclization of dialkyl adipates is a vapor-phase reaction and thus avoids solvents, the subsequent amination step would need careful consideration of the reaction medium. Water would be the most desirable solvent from a green chemistry perspective, although the solubility of the reactants might necessitate the use of other environmentally acceptable solvents.
The atom economy of the synthetic route is also a key metric. The reductive amination of a ketone to an amine is an atom-economical transformation, as the main byproduct is water.
Recent advancements in green chemistry have highlighted the use of mechanochemical methods, such as ball milling, and alternative energy sources like microwave irradiation to drive chemical reactions. rasayanjournal.co.in These techniques can often lead to shorter reaction times, higher yields, and a reduction in solvent usage. mdpi.com Exploring the application of these methods to the synthesis of 2,5-dimethylcyclopentanamine could lead to more sustainable manufacturing processes.
| Green Chemistry Principle | Application in 2,5-Dimethylcyclopentanamine Synthesis | Potential Benefits |
| Catalysis | Use of heterogeneous or recyclable catalysts for cyclization and amination. | Reduced waste, catalyst reusability. |
| Atom Economy | Reductive amination of 2,5-dimethylcyclopentanone. | High efficiency, minimal byproducts. |
| Safer Solvents | Use of water or other green solvents; solvent-free conditions. | Reduced environmental impact and health hazards. |
| Energy Efficiency | Microwave-assisted synthesis or mechanochemical methods. | Shorter reaction times, lower energy consumption. |
Structural Elucidation and Stereochemical Characterization of 2,5 Dimethyl Cyclopentanamine
Configurational and Conformational Analysis of 2,5-Dimethyl cyclopentanamine Isomers
The stereoisomers of this compound can be broadly categorized into cis and trans isomers based on the relative orientation of the two methyl groups. Within these categories, further isomerism is possible depending on the position of the amine group relative to the methyl groups.
Table 1: Possible Stereoisomers of this compound
| Isomer Type | Relative Configuration of Methyl Groups | Relative Configuration of Amine Group |
|---|---|---|
| cis | Same side of the ring | Can be cis or trans to the methyl groups |
Computational modeling is a powerful tool for predicting the most stable conformations of these isomers. By calculating the potential energy of various puckered forms and substituent orientations, the global minimum energy conformation for each stereoisomer can be identified. These calculations typically show that conformations with bulky groups in pseudo-equatorial positions are favored due to reduced 1,3-diaxial-like interactions.
Spectroscopic Techniques for Structural Determination of this compound
While detailed experimental spectroscopic data for this compound is not widely available in the public domain, the expected spectral characteristics can be inferred from the analysis of similar structures. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be essential for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide crucial information about the connectivity and stereochemistry of the molecule.
¹H NMR: The chemical shifts and coupling constants of the protons would help to determine the relative positions of the substituents. For instance, the multiplicity of the proton on the carbon bearing the amine group would indicate the number of adjacent protons. The coupling constants between vicinal protons are dependent on the dihedral angle, which can help in assigning the relative stereochemistry.
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum would indicate the symmetry of the molecule. Different stereoisomers would likely exhibit a different number of signals due to variations in their symmetry.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H stretching vibrations in the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.
C-H stretching vibrations for the methyl and cyclopentane (B165970) ring protons, typically observed around 2850-3000 cm⁻¹.
N-H bending vibrations around 1590-1650 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
The molecular ion peak (M⁺) would confirm the molecular weight of this compound (113.22 g/mol ).
The fragmentation pattern would likely involve the loss of methyl groups (M-15) or cleavage of the cyclopentane ring. Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines, which would result in the loss of an alkyl radical.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation | Structural Information Provided |
|---|---|---|
| ¹H NMR | Complex multiplets for ring protons, doublets for methyl groups | Connectivity, relative stereochemistry |
| ¹³C NMR | Number of signals corresponds to molecular symmetry | Isomer differentiation |
| IR | N-H stretches (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹) | Presence of amine and alkyl groups |
X-ray Crystallography Studies for the Solid-State Structure of this compound
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. To date, there are no publicly available crystal structures for this compound.
For a successful X-ray crystallographic analysis, the compound must first be obtained in a crystalline form. Amines can sometimes be challenging to crystallize as the free base. A common strategy is to form a salt, such as a hydrochloride or hydrobromide salt, which often enhances crystallinity. An X-ray diffraction experiment on a suitable crystal would reveal the exact puckering of the cyclopentane ring and the precise spatial arrangement of the amine and methyl substituents in the crystal lattice. This would unambiguously establish the stereochemistry of the particular isomer that was crystallized.
Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethyl Cyclopentanamine
Fundamental Acid-Base Properties and Protonation Behavior of 2,5-Dimethyl cyclopentanamine
The defining feature of this compound's acid-base chemistry is the lone pair of electrons on the nitrogen atom of the primary amine group. This lone pair makes the molecule a Brønsted-Lowry base, capable of accepting a proton (H⁺) from an acid. The basicity is quantified by its pKa value, which for the conjugate acid (the protonated form), is predicted to be approximately 10.85. guidechem.com
In the presence of an acid, the amine group is readily protonated to form the corresponding 2,5-dimethylcyclopentylammonium ion. This equilibrium reaction is fundamental to its behavior in aqueous and non-aqueous acidic solutions. The position of the equilibrium is dependent on the pH of the solution and the pKa of the acid.
Table 1: Predicted Physicochemical and Acid-Base Properties
| Property | Predicted Value | Source |
|---|---|---|
| pKa (Conjugate Acid) | 10.85 ± 0.60 | guidechem.com |
| Molecular Formula | C7H15N | nih.gov |
| Molecular Weight | 113.20 g/mol | nih.gov |
| LogP | 1.82 | guidechem.com |
Nucleophilic Reactions of the Amine Functionality in this compound
The electron-rich nitrogen atom of this compound also renders it an effective nucleophile. It can readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Two of the most common nucleophilic reactions for primary amines are acylation and alkylation.
Acylation: This reaction involves the attack of the amine on the carbonyl carbon of an acylating agent, such as an acid chloride or an acid anhydride. The reaction proceeds through a nucleophilic acyl substitution mechanism (addition-elimination) to form a stable N-substituted amide. This is a highly efficient and common transformation for primary amines. libretexts.orgyoutube.com
Alkylation: this compound can react with alkyl halides in a nucleophilic substitution reaction (typically Sₙ2) to form secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in a mixture of products (mono-, di-, and even tri-alkylation leading to a quaternary ammonium (B1175870) salt) as the resulting secondary amine is often more nucleophilic than the primary starting material.
Table 2: General Nucleophilic Reactions of this compound
| Reaction Type | Reagent (Example) | Product Type | General Mechanism |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2,5-dimethylcyclopentyl)acetamide | Nucleophilic Acyl Substitution |
| Alkylation | Methyl Iodide (CH₃I) | N-methyl-2,5-dimethylcyclopentanamine | Nucleophilic Substitution (Sₙ2) |
Derivatization Strategies for this compound
Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. For primary amines like this compound, this is often done to alter physical properties (e.g., melting point, volatility for analysis) or to create new functional groups with different reactivity. Common strategies build upon the nucleophilicity of the amine.
Amide Formation: As discussed, reaction with acid chlorides or anhydrides is a robust method for forming stable, often crystalline, amide derivatives. nih.govrsc.org This is a cornerstone of peptide synthesis and is widely used in medicinal chemistry. nih.gov
Sulfonamide Formation: Reacting this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. ucl.ac.ukorganic-chemistry.org Sulfonamides are a significant class of compounds in pharmaceuticals. nih.govresearchgate.net The synthesis typically involves the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.net Recent methods have also explored the use of sulfonate esters as stable alternatives to sulfonyl chlorides. ucl.ac.uk
Table 3: Common Derivatization Reactions
| Derivative Type | Reagent Class | Example Reagent | Product |
|---|---|---|---|
| Amide | Acid Chloride | Benzoyl chloride | N-(2,5-dimethylcyclopentyl)benzamide |
| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(2,5-dimethylcyclopentyl)-4-methylbenzenesulfonamide |
| Urea | Isocyanate | Phenyl isocyanate | 1-(2,5-dimethylcyclopentyl)-3-phenylurea |
Redox Chemistry of this compound
The redox chemistry of primary amines is complex. While the nitrogen atom is in its most reduced state (-3 oxidation state), it can undergo oxidation.
Oxidation: The oxidation of primary amines can be challenging to control and can yield a variety of products depending on the oxidizing agent and reaction conditions. Potential products from the oxidation of this compound could include the corresponding imine, oxime, or nitro compound. Strong oxidizing agents can lead to cleavage of the carbon-nitrogen bond.
Reduction: The amine functional group itself is not susceptible to reduction under standard chemical conditions. The term "reductive amination" refers to the process of forming an amine from a ketone or aldehyde, not the reduction of the amine itself. For instance, 2,5-dimethylcyclopentanone could be converted to this compound via reductive amination. researchgate.net
Mechanistic Investigations of this compound Reactions
While specific, detailed mechanistic studies (e.g., computational modeling or kinetic analysis) for this compound are not widely available in published literature, the mechanisms of its fundamental reactions can be inferred from well-established principles of organic chemistry.
Mechanism of Acylation: The formation of an amide from an acid chloride proceeds via a two-step nucleophilic addition-elimination mechanism. The amine nitrogen first attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed by eliminating the chloride leaving group. A base is typically used to neutralize the HCl byproduct.
Mechanism of Alkylation: The reaction with a primary alkyl halide, such as methyl iodide, follows a concerted Sₙ2 (bimolecular nucleophilic substitution) pathway. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, and the halide is displaced as a leaving group in a single step.
Mechanism of Imine Formation: The reaction with an aldehyde or ketone begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This is followed by proton transfer and subsequent elimination of a water molecule to yield the final imine product. The reaction is typically catalyzed by acid.
Computational Chemistry and Theoretical Modeling of 2,5 Dimethyl Cyclopentanamine
Quantum Chemical Calculations of Electronic Structure and Energetics of 2,5-Dimethyl cyclopentanamine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules like this compound. scienceopen.com These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the associated energy levels. scienceopen.com
Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity. Furthermore, calculations can yield fundamental energetic data such as the heat of formation and total energy, which are essential for understanding the molecule's stability.
Other important electronic properties that can be calculated include the dipole moment, which provides information about the polarity of the molecule, and the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions. researchgate.net
Table 1: Computed Physicochemical and Electronic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H15N | nih.govnih.gov |
| Molecular Weight | 113.20 g/mol | nih.govnih.gov |
| XLogP3-AA | 1.4 | nih.govnih.gov |
| Hydrogen Bond Donor Count | 1 | nih.govnih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.govnih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 113.120449483 Da | nih.govnih.gov |
Note: The data in this table is based on computationally predicted values available in public databases.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The cyclopentane (B165970) ring in this compound is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the methyl and amine substituents (cis/trans isomers) further increases the complexity of its conformational landscape. Conformational analysis is crucial for identifying the most stable, low-energy conformers that are predominantly populated under given conditions.
Molecular Mechanics (MM) calculations using force fields like COMPASS II can be employed for an initial, rapid search of the conformational space to identify low-energy structures. researchgate.net These stable conformers can then be subjected to more accurate DFT calculations for geometry optimization and energy refinement. researchgate.net
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. unimi.it By simulating the motions of atoms based on classical mechanics, MD can explore the conformational space, revealing transitions between different conformers and providing insights into the flexibility of the molecule. unimi.it MD simulations are particularly useful for understanding how the molecule might behave in a solvent or interact with a biological target, such as a protein binding site. The analysis of the MD trajectory can reveal stable conformations and the energetic barriers between them. ub.edu
Prediction of Reactivity and Spectroscopic Parameters for this compound
Computational chemistry is a valuable tool for predicting the reactivity of molecules. nih.gov Reactivity descriptors derived from DFT, such as the energies of frontier molecular orbitals (HOMO and LUMO), electronegativity, and chemical hardness, can be used to understand how this compound might participate in chemical reactions. nih.gov The MEP map visually indicates regions of positive and negative electrostatic potential, highlighting the likely sites for nucleophilic and electrophilic attack, respectively.
Theoretical calculations can also predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, predicted spectra can be generated. Comparing these with experimental spectra aids in structure elucidation and assignment of signals.
IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated. researchgate.net The resulting theoretical infrared (IR) spectrum can be compared with experimental IR data to identify characteristic functional group vibrations and confirm the structure of the synthesized compound.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) calculations can be used to predict electronic transitions and simulate the UV-Visible absorption spectrum. researchgate.net This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.
Table 2: Hypothetical Predicted Spectroscopic Parameters for a Stable Conformer of this compound
| Parameter | Predicted Value | Method |
|---|---|---|
| Key ¹H NMR Chemical Shifts (ppm) | δ 2.5-3.0 (CH-NH₂), δ 0.9-1.1 (CH₃) | DFT (B3LYP/6-31G(d,p)) |
| Key ¹³C NMR Chemical Shifts (ppm) | δ 55-60 (C-NH₂), δ 15-20 (CH₃) | DFT (B3LYP/6-31G(d,p)) |
| Key IR Frequencies (cm⁻¹) | ~3300 (N-H stretch), ~2950 (C-H stretch) | DFT (B3LYP/6-31G(d,p)) |
Note: This table contains hypothetical data for illustrative purposes, as specific published research on the predicted spectra of this molecule is not available.
In Silico Screening and Predictive Modeling for this compound
In silico methods are widely used in the early stages of drug discovery and chemical risk assessment to predict the properties and potential biological activity of compounds. nih.govresearchgate.net
Pharmacokinetic (ADME) Profile Screening: Web-based servers and specialized software can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. researchgate.netbio-conferences.org These predictions are based on the molecule's structure and physicochemical properties. Parameters such as blood-brain barrier penetration, human intestinal absorption, plasma protein binding, and interaction with cytochrome P450 enzymes can be estimated. This screening helps to assess the "drug-likeness" of a molecule and identify potential pharmacokinetic challenges early on. bio-conferences.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov If a dataset of structurally similar cyclopentanamine derivatives with measured biological activity were available, a QSAR model could be developed. researchgate.net
The process involves:
Data Collection: Gathering a set of molecules with known activities.
Descriptor Calculation: Calculating various numerical descriptors for each molecule that encode its structural, physicochemical, and electronic features.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines) to create a model that correlates the descriptors with the activity. nih.gov
Validation: Rigorously validating the model's predictive power using internal and external validation techniques. dntb.gov.ua
A validated QSAR model could then be used to predict the activity of this compound and guide the design of new, more potent analogs. researchgate.net
Biological Activities and Pharmacological Investigations of 2,5 Dimethyl Cyclopentanamine
Assessment of Potential Biological Activity of 2,5-Dimethyl cyclopentanamine
No scientific articles, patents, or reports were identified that have assessed the potential biological activity of this compound. The compound does not appear in databases of bioactive molecules with annotated activities.
Studies on Molecular Interactions of this compound with Biomolecules
There is no available literature describing any studies into the molecular interactions of this compound with proteins, nucleic acids, or other biomolecules. Research on its binding affinities, mechanisms of interaction, or potential molecular targets has not been published.
In Vitro Pharmacological Profiling of this compound
No data from in vitro pharmacological profiling, such as receptor binding assays, enzyme inhibition assays, or cell-based functional assays, could be located for this compound.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
While SAR studies exist for various classes of cyclopentane (B165970) derivatives, no such studies have been published that specifically investigate analogs of this compound to determine the relationship between their chemical structures and biological activities.
Mechanistic Elucidation of Biological Effects of this compound
Given the absence of any reported biological effects for this compound, there are no corresponding studies elucidating the potential mechanisms of action for this compound.
Advanced Applications and Future Research Directions for 2,5 Dimethyl Cyclopentanamine
Exploration of 2,5-Dimethyl cyclopentanamine in Medicinal Chemistry and Drug Development
No specific studies detailing the exploration of this compound as a scaffold or intermediate in drug development were identified. While chiral amines and cyclopentane (B165970) moieties are important structural motifs in many bioactive compounds, research literature does not specifically mention the synthesis or biological evaluation of derivatives from this compound.
Role of this compound in Asymmetric Catalysis
There is no available research on the application of this compound as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis. The principles of asymmetric catalysis often involve chiral amines to control the stereochemical outcome of reactions, but the specific utility of this compound for this purpose has not been documented in published studies.
Potential for this compound in Materials Science
Information regarding the use of this compound in the synthesis of polymers, functional materials, or other applications within materials science is not available. The potential for this compound to be incorporated into material structures has not been explored in the current body of scientific literature.
Emerging Methodologies for Studying this compound
While general analytical and computational methods exist for the characterization of chiral amines, no studies were found that focus specifically on developing or applying emerging methodologies to study this compound. There are no detailed spectroscopic or computational analyses of this specific compound reported.
Broader Impacts and Sustainability in this compound Research
General research exists on the sustainable and green synthesis of chiral amines. uva.nlopenaccessgovernment.orgacs.org These studies focus on biocatalytic and other environmentally friendly methods for producing chiral amines as a class of compounds. nih.govrsc.org However, none of this research specifically addresses the synthesis or application of this compound. Therefore, there is no information on the broader impacts or sustainability considerations related to this particular compound's research and potential production.
Due to the absence of specific research data for this compound across all the requested sections, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The compound remains an under-researched molecule in the context of advanced applications.
Q & A
Q. Q1. What are the recommended methods for synthesizing 2,5-dimethyl cyclopentanamine, and how can its purity be validated?
Answer: Synthesis typically involves catalytic hydrogenation of 2,5-dimethylcyclopentanone oxime under high-pressure H₂ (5–10 atm) using a palladium catalyst . Post-synthesis, purity is validated via:
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular ion peaks (e.g., m/z 113.2 for the parent ion) and detect impurities .
- NMR Spectroscopy: H NMR signals at δ 1.2–1.5 ppm (cyclopentane CH₂), δ 2.3 ppm (N-H), and δ 1.0 ppm (CH₃ groups) confirm structure .
- Elemental Analysis: Theoretical C (74.27%), H (13.36%), N (12.37%) vs. experimental values .
Q. Q2. How should researchers characterize the physicochemical properties of this compound?
Answer: Standard characterization includes:
| Property | Value | Method/Reference |
|---|---|---|
| Density | 0.8 ± 0.1 g/cm³ | Pycnometry |
| Boiling Point | 134.5 ± 8.0 °C | Distillation |
| LogP | 1.82 | HPLC retention |
| Vapor Pressure | 8.1 ± 0.2 mmHg (25°C) | Manometric analysis |
Additional tests: Refractive index (1.442) and PSA (26.02 Ų) for solubility predictions .
Advanced Research Questions
Q. Q3. How can researchers design experiments to investigate this compound’s interactions with monoamine oxidases (MAOs)?
Answer:
- Enzyme Inhibition Assays: Use recombinant human MAO-A/MAO-B with kynuramine as a substrate. Monitor fluorescence (λₑₓ 310 nm, λₑₘ 400 nm) to quantify inhibition .
- Control Groups: Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) for comparison .
- Data Analysis: Calculate IC₅₀ values via nonlinear regression (e.g., SciPy’s curve_fit module) . Report statistical significance (p < 0.05) using ANOVA .
Q. Q4. What statistical approaches are critical for resolving contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, Wagmann et al. 2019) and apply random-effects models to account for heterogeneity .
- Sensitivity Analysis: Test robustness by excluding outliers or adjusting for variables like assay pH or temperature .
- Error Propagation: Quantify uncertainties in IC₅₀ using Monte Carlo simulations (SciPy’s statistical modules) .
Q. Q5. How should researchers optimize analytical methods (e.g., GC-MS) for detecting trace impurities in this compound?
Answer:
- Column Selection: Use a polar capillary column (e.g., DB-WAX) to resolve amine derivatives .
- Derivatization: Treat samples with trifluoroacetic anhydride (TFAA) to enhance volatility and sensitivity .
- Limit of Detection (LOD): Validate via serial dilutions (e.g., 0.1–10 ppm) and signal-to-noise ratios >3:1 .
Methodological and Reporting Standards
Q. Q6. What are the best practices for documenting experimental protocols involving this compound?
Answer:
- Chemical Descriptions: Specify IUPAC name, CAS number (if available), purity (≥95%), supplier, and storage conditions (e.g., −20°C under N₂) .
- Reproducibility: Include step-by-step synthesis, instrument calibration data (e.g., NMR shim settings), and raw spectra in appendices .
- Ethical Compliance: For in vitro studies, declare biosafety protocols (e.g., fume hood use) and waste disposal methods .
Q. Q7. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?
Answer:
- Cross-Validation: Compare with computational predictions (e.g., DFT calculations for H NMR shifts) .
- Peer Review: Disclose discrepancies in the "Results and Discussion" section and propose hypotheses (e.g., solvent polarity effects) .
- Supplementary Data: Upload raw NMR FID files to repositories like Zenodo for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
